2-(4-fluorophenyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole
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Overview
Description
2-(4-Fluorophenyl)-9-[2-(1-pyrrolidinyl)ethyl]-9H-imidazo[1,2-a][1,3]benzimidazole is a complex organic compound that belongs to the class of imidazo[1,2-a][1,3]benzimidazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-9-[2-(1-pyrrolidinyl)ethyl]-9H-imidazo[1,2-a][1,3]benzimidazole typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate, followed by cyclization with a pyrrolidine derivative under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-9-[2-(1-pyrrolidinyl)ethyl]-9H-imidazo[1,2-a][1,3]benzimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-9-[2-(1-pyrrolidinyl)ethyl]-9H-imidazo[1,2-a][1,3]benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-9-[2-(1-pyrrolidinyl)ethyl]-9H-imidazo[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also share a similar core structure and are studied for their diverse biological activities.
Uniqueness
2-(4-Fluorophenyl)-9-[2-(1-pyrrolidinyl)ethyl]-9H-imidazo[1,2-a][1,3]benzimidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Its fluorophenyl and pyrrolidinyl groups contribute to its stability, reactivity, and potential therapeutic effects.
Properties
Molecular Formula |
C21H21FN4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-(2-pyrrolidin-1-ylethyl)imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C21H21FN4/c22-17-9-7-16(8-10-17)18-15-26-20-6-2-1-5-19(20)25(21(26)23-18)14-13-24-11-3-4-12-24/h1-2,5-10,15H,3-4,11-14H2 |
InChI Key |
FTKDSLCZAWWEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N4C2=NC(=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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